
Junipediol A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Junipediol A is a natural product that can be isolated from the aerial parts of Juniperus phcenicea . It is also found in Saussurea medusa and Peucedanum japonicum . It is a phenylpropanoid compound .
Molecular Structure Analysis
This compound has a molecular formula of C10H14O4 and a molecular weight of 198.22 g/mol . The IUPAC name for this compound is 2-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol . The structure of this compound includes 14 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 hydroxyl groups, 1 aromatic hydroxyl, and 2 primary alcohols .
Physical And Chemical Properties Analysis
This compound is a powder that is stable at -20°C for 3 years and at 4°C for 2 years. In solvent, it is stable at -80°C for 6 months and at -20°C for 1 month . The compound has a topological polar surface area of 69.9 Ų .
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties :
- Junipediol A, isolated from Cephalotaxus hainanensis , exhibits significant antioxidant activity. This finding suggests potential applications in combating oxidative stress-related diseases or in the development of natural antioxidant agents (Mei Wen-li, 2008).
Anti-Inflammatory Activity :
- An ethanolic extract of Luzula sylvatica , containing this compound, demonstrates anti-inflammatory effects in a co-culture model of fibroblasts and macrophages. This indicates its potential use in skin protective therapies or treatments for inflammatory conditions (Cholet et al., 2022).
Angiotensin-Converting Enzyme (ACE) Inhibition :
- This compound 8-O-β-d-glucoside, a derivative of this compound, shows good inhibitory activity against ACE, an enzyme implicated in hypertension. This suggests potential applications in the development of antihypertensive drugs (Simaratanamongkol et al., 2014).
Identification in Various Plant Extracts :
- This compound has been identified in various plant species, such as Juniperus phœnicea and Carum carvi L. , emphasizing its widespread occurrence in nature and potential for diverse applications (Comte et al., 1997; Matsumura et al., 2002).
Wirkmechanismus
Target of Action
Junipediol A is a natural product that can be isolated from the aerial parts of Juniperus phcenicea
Biochemical Pathways
It’s known that this compound is a phenolic compound , and phenolic compounds are generally involved in various biological activities such as antioxidant, anti-inflammatory, and anticancer activities.
Result of Action
Given that this compound is a phenolic compound , it may exhibit antioxidant, anti-inflammatory, and anticancer activities, like other phenolic compounds.
Eigenschaften
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-14-10-4-7(2-3-9(10)13)8(5-11)6-12/h2-4,8,11-13H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDMTMWJXFPCFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is Junipediol A and where has it been discovered?
A1: this compound is a novel sesquiterpene first discovered in the heartwood of Juniperus formosana Hayata. [] This specific type of sesquiterpene skeleton was elucidated using X-ray analysis. [] Further research identified this compound, along with this compound 8-O-β-D-glucopyranoside and Junipediol B, in the Cephalotaxus hainanensis Li. species. []
Q2: What are the known biological activities of this compound?
A2: While this compound's structure has been characterized, research primarily focuses on its isolation and identification. [, ] Current literature mainly highlights its antioxidant activity, which was evaluated using the DPPH method. [] Further research is needed to explore its potential interactions with biological targets and downstream effects.
Q3: Are there other research avenues for this compound based on its origin?
A3: Interestingly, other compounds isolated from Juniperus formosana heartwood, such as α-cedrol and sugiol, are known for their diverse biological activities including anti-inflammatory, antimicrobial, and cytotoxic properties. [] Considering this compound originates from a similar source, exploring these bioactivities could be a potential research direction. Additionally, investigating the traditional uses of Juniperus formosana and Cephalotaxus hainanensis in traditional medicine might offer clues about the potential applications of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

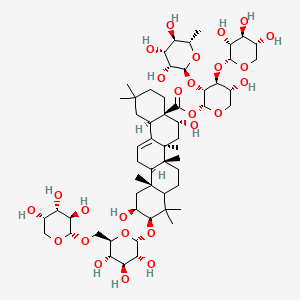

![5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B585198.png)




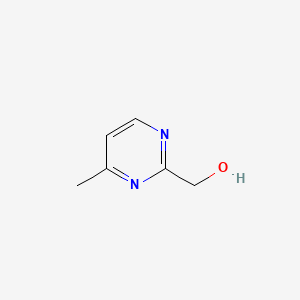
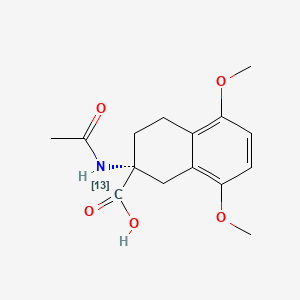
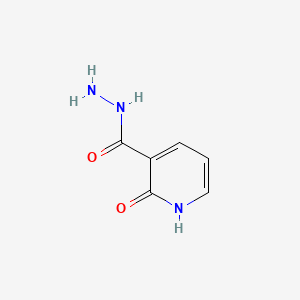
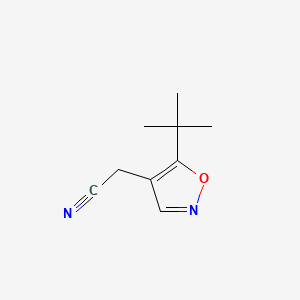
![9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one](/img/structure/B585215.png)
